molecular formula C9H8O2 B041478 Cinnamic acid CAS No. 140-10-3

Cinnamic acid

Cat. No.: B041478
CAS No.: 140-10-3
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Description

Cinnamic acid is an organic compound with the formula C(_9)H(_8)O(_2). It is a white crystalline substance that is slightly soluble in water but freely soluble in many organic solvents. Classified as an unsaturated carboxylic acid, this compound occurs naturally in various plants and is a key intermediate in the biosynthesis of numerous natural products .

Mechanism of Action

Target of Action

Cinnamic acid, a natural aromatic carboxylic acid, is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng . It has been reported to play a significant role in treating cancer, bacterial infections, diabetes, and neurological disorders . The primary targets of this compound include various enzymes and receptors involved in these diseases. For instance, some derivatives of this compound have been reported to be active against both hAChE and hBuChE , which are key enzymes involved in Alzheimer’s disease.

Mode of Action

this compound exhibits its therapeutic effects through various mechanisms. For instance, it terminates radical chain reactions by donating electrons that react with radicals, forming stable products . This antioxidant property of this compound plays a crucial role in its anticancer, anti-inflammatory, and antidiabetic properties .

Biochemical Pathways

this compound is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . These biochemical pathways are crucial for the plant’s defense mechanisms and contribute to the therapeutic properties of this compound.

Pharmacokinetics

A study on the pharmacokinetics of brazilian green propolis, which contains this compound derivatives, showed that these compounds were mainly found in the plasma after ingestion, with a significant portion found as phenolic glucuronide conjugates

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its involvement in various biochemical pathways and its interaction with multiple targets. For instance, it has been reported that this compound and its derivatives can stimulate insulin secretion, improve pancreatic β-cell functionality, inhibit hepatic gluconeogenesis, enhance glucose uptake, increase insulin signaling pathway, delay carbohydrate digestion and glucose absorption, and inhibit protein glycation and insulin fibrillation .

Biochemical Analysis

Biochemical Properties

Cinnamic acid interacts with various enzymes, proteins, and other biomolecules. It is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . The nature of the substituents incorporated into this compound plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized this compound derivatives .

Cellular Effects

This compound has been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It terminates radical chain reactions by donating electrons that react with radicals forming stable products . In cellular processes, this compound inhibits cell viability and cell invasion, as well as decreases ECAR and OCR in primary endometrial stromal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the termination of radical chain reactions by donating electrons that react with radicals, forming stable products . The synthesis of this compound involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the bark thickness and volatile oil content significantly increase along with the development of the bark . This compound and its derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, cinnamaldehyde, a major volatile organic compound (VOC) in Cinnamomum cassia, peaked at 120 months after planting (MAP) and dominated the aroma qualities .

Metabolic Pathways

This compound is involved in the phenylpropanoid metabolic pathway. Phenylalanine is first converted to this compound by deamination. It is then hydroxylated and frequently methylated to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is slightly soluble in water and freely soluble in many organic solvents . Hydroxythis compound derivatives are synthesized at the ER, and from there, they are released as small membrane vesicles, which aggregate into bigger structures, fusing with the plasma membrane and releasing the content into the apoplast .

Subcellular Localization

This compound and its derivatives are localized in the endoplasmic reticulum (ER) in planta . The cinnamyl alcohol dehydrogenase (CAD), a key enzyme in lignin biosynthesis, is also localized to the ER in planta .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamic acid can be synthesized through several methods. One common laboratory synthesis involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. Another method is the Knoevenagel condensation, where benzaldehyde reacts with malonic acid in the presence of a base like piperidine .

Industrial Production Methods: Industrially, this compound is often produced via the catalytic hydrogenation of cinnamaldehyde, which is derived from cinnamon oil. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnamic acid is often compared with other phenylpropanoids such as:

This compound’s unique structure, with its conjugated double bond, makes it particularly valuable in various synthetic and biological applications, distinguishing it from these related compounds.

Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Record name trans-Cinnamic acid
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Record name Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
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CAS No.

140-10-3, 621-82-9
Record name trans-Cinnamic acid
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Record name CINNAMIC ACID
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Record name trans-Cinnamic acid
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Melting Point

133 °C
Record name trans-Cinnamic acid
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Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
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2.8 g
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3 mL
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Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamic acid
Reactant of Route 2
Reactant of Route 2
Cinnamic acid
Reactant of Route 3
Reactant of Route 3
Cinnamic acid
Reactant of Route 4
Cinnamic acid
Reactant of Route 5
Reactant of Route 5
Cinnamic acid
Reactant of Route 6
Reactant of Route 6
Cinnamic acid
Customer
Q & A

Q1: What is the molecular formula and weight of cinnamic acid?

A: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol. [] ()

Q2: What are some key spectroscopic features of this compound and its derivatives?

A: this compound derivatives can be characterized using various spectroscopic techniques:* NMR Spectroscopy: NMR can be used to determine the structure and conformation of this compound derivatives, including the presence of specific functional groups. [, , ] (, , )* IR Spectroscopy: IR spectroscopy can identify functional groups present in this compound derivatives, such as the carbonyl group (C=O) and the aromatic ring. [, , ] (, , )* UV-Vis Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and conjugation within the this compound molecule, particularly the α-β unsaturated carbonyl system. [, , ] (, , )

Q3: How does this compound perform under various environmental conditions?

A3: The stability of this compound can be influenced by factors like:

  • UV Irradiation: Cinnamic acids are known to undergo photodimerization reactions upon UV irradiation, leading to the formation of truxillic acid derivatives. This property has been investigated for applications in photoreactive materials. [, , ] (, , )
  • Temperature: The thermal stability of this compound derivatives can vary depending on the substituents present. Researchers have investigated the thermal degradation pathways of this compound and its derivatives. [] ()

Q4: How does this compound impact the properties of materials it's incorporated into?

A4: this compound can be used as a comonomer in polymerization reactions, influencing the properties of the resulting polymers:

  • Polymerization Modification: this compound has been studied for its potential to modify initiation processes in radical polymerizations, as demonstrated in its interaction with benzoyl peroxide during methyl methacrylate polymerization. [] ()
  • Copolymerization: Research indicates that this compound can copolymerize with monomers like styrene, methyl acrylate, and acrylonitrile, albeit to varying extents. This copolymerization can potentially modify the physical and chemical characteristics of the resulting polymers. [] ()

Q5: What are some notable applications of this compound?

A: this compound and its derivatives find applications in various fields:* Food Industry: this compound is used as a flavoring agent and can be found in cinnamon, which contains high levels of this compound. * Pharmaceuticals: Research suggests potential therapeutic uses of this compound derivatives, including anti-inflammatory, antioxidant, and antimicrobial activities. [, , ] (, , )* Cosmetics: this compound derivatives are used in cosmetics and personal care products due to their fragrance and potential skin benefits.

Q6: How is computational chemistry employed in this compound research?

A6: Computational methods like DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) are valuable tools for studying this compound:

  • Electronic Structure & Spectra: These methods help predict and interpret spectroscopic data, including UV-Vis absorption and emission spectra. [] ()
  • Structure-Activity Relationships: Computational models can be used to establish relationships between the structure of this compound derivatives and their biological activity, aiding in the design of novel compounds with enhanced properties. [] ()

Q7: How do structural modifications of this compound affect its activity?

A7: The biological activity of this compound is highly susceptible to modifications in its structure:

  • Substitution Pattern: The position and type of substituents on the aromatic ring significantly influence the activity. For example, ortho-dihydroxy substitution often enhances antioxidant and antiproliferative activities. [] ()
  • Side Chain Modifications: Alterations to the carboxylic acid side chain, such as esterification or amidation, can impact the compound's lipophilicity, stability, and interaction with biological targets. [, ] (, )

Q8: How can the stability of this compound be improved for practical applications?

A8: Several approaches can enhance this compound's stability:

  • Encapsulation: Encapsulating this compound within plant-based protein matrices like pumpkin, pea, or almond proteins can enhance its stability and controlled release. [] ()
  • Derivatization: Creating specific derivatives, such as esters, can modify the compound's stability, solubility, and bioavailability. [] ()

Q9: What analytical methods are commonly used for this compound analysis?

A: Several techniques are employed for this compound detection and quantification:* HPLC (High-Performance Liquid Chromatography): HPLC is widely used to separate, identify, and quantify this compound and its derivatives in various matrices. [, , , , , ] (, , ,, , )* Mass Spectrometry: Combined with separation techniques like HPLC (LC-MS), mass spectrometry helps identify and quantify this compound derivatives based on their mass-to-charge ratio. [, , , ] (, , , )

Q10: How does this compound interact with biological systems?

A: this compound exhibits diverse biological activities: * Enzyme Inhibition: It can inhibit enzymes like tyrosinase, α-glucosidase, and potentially others. This inhibition might contribute to its depigmenting, antidiabetic, and other pharmacological effects. [, , ] (, , )* Antioxidant Activity: this compound derivatives, particularly those with catechol groups, display antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. [, , ] (, , )

Q11: What is known about the metabolism of this compound?

A: Studies using this compound as a test substance for liver function have shed light on its metabolism: * Beta-Oxidation: The primary metabolic pathway for this compound is beta-oxidation, leading to the formation of benzoic acid, which is further metabolized and excreted. [] ()* Glucuronidation: A secondary pathway involves conjugation with glucuronic acid, resulting in the excretion of cinnamoylglucuronic acid. This pathway becomes more prominent when beta-oxidation is impaired. [] ()

Q12: Are there specific enzymes involved in this compound metabolism?

A: Yes, several enzymes contribute to the metabolism of this compound and its derivatives:* Hydroxythis compound Decarboxylase: This enzyme, found in certain bacteria like Lactobacillus species, catalyzes the decarboxylation of hydroxycinnamic acids, including p-coumaric acid (a derivative of this compound), producing compounds like 4-vinylphenol. [] ()* This compound Esterase: This enzyme, produced by fungi like Schizophyllum commune, cleaves ester bonds in this compound esters, releasing free this compound. [] ()

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